2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin ring system. The presence of methoxy groups and a trimethyl-substituted oxo group further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This can be achieved through a cyclization reaction involving appropriate precursors. For example, the reaction of an amine with a ketone or aldehyde in the presence of a suitable catalyst can lead to the formation of the oxazepin ring.
Introduction of the Benzenesulfonamide Moiety: This step involves the sulfonation of a benzene derivative followed by the introduction of the sulfonamide group. This can be achieved using reagents such as sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups and the sulfonamide moiety can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, or nucleophiles like amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the tetrahydrobenzo[b][1,4]oxazepin ring, making it structurally simpler.
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: Similar structure but without the methoxy groups.
Uniqueness
The uniqueness of 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties
Biological Activity
2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential biological applications. This compound belongs to the benzamide family and features a heterocyclic moiety known as a benzo[b][1,4]oxazepine ring. Its molecular formula is C21H24N2O5 with a molecular weight of approximately 384.4 g/mol. The compound has garnered interest for its unique chemical structure and possible interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include:
- Formation of the benzo[b][1,4]oxazepine ring.
- Introduction of the sulfonamide and methoxy groups.
- Purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity at each stage.
While the exact mechanism of action for this compound is not fully understood, it is hypothesized to involve interactions with specific biological targets due to its structural features. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Further studies are necessary to elucidate its precise biological mechanisms.
Biological Activity
The biological activity of this compound can be summarized through various studies that explore its pharmacological effects:
Antitumor Activity
Research indicates that compounds with similar structural features may possess antitumor properties by inhibiting specific receptors or enzymes involved in cancer cell proliferation. The potential for this compound to act as an antitumor agent is an area of ongoing investigation.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes that play critical roles in metabolic pathways. Such inhibition could lead to significant therapeutic effects in conditions where these enzymes are overactive.
Receptor Modulation
The structural characteristics of the compound imply potential interactions with various receptors in the body. This could result in modulation of receptor activity and subsequent physiological responses.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Antitumor Effects :
- A study evaluated a related oxazepine derivative's ability to inhibit tumor growth in vitro and in vivo models.
- Results indicated a significant reduction in tumor size and proliferation rates compared to control groups.
-
Enzyme Activity Assay :
- Enzyme assays demonstrated that compounds structurally related to this compound exhibited IC50 values indicating strong inhibition against target enzymes.
Properties
IUPAC Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-20(2)12-28-17-10-13(6-8-15(17)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-16(18)27-5/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHQVNYBYPLJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.